exo-Tetrahydrodicyclopentadiene

Description

The exact mass of the compound exo-Trimethylenenorbornane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

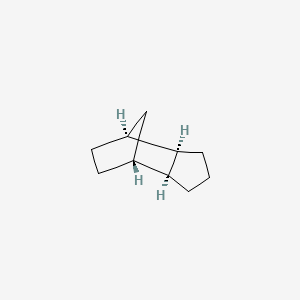

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9+,10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXSORODABQKT-FIRGSJFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C3)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029244 | |

| Record name | Octahydro-exo-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4S,7R,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2825-82-3 | |

| Record name | exo-Tetrahydrodicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-exo-4,7-methano-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4S,7R,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octahydro-exo-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4β,7β,7aα)-octahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENENORBORNANE, EXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z2JUO569N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Exo-Tetrahydrodicyclopentadiene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exo-Tetrahydrodicyclopentadiene (exo-THDCPD), systematically named exo-Tricyclo[5.2.1.02,6]decane, is a saturated polycyclic hydrocarbon with the chemical formula C10H16.[1][2] It is a key component of high-energy-density fuels, most notably JP-10, utilized in advanced aerospace and military applications.[2][3] Its rigid, strained cage-like structure results in a high volumetric energy density, a low freezing point, and high thermal stability, making it a subject of significant interest in materials science and organic chemistry. This guide provides an in-depth overview of the fundamental properties of exo-THDCPD, detailed experimental protocols for their determination, and a summary of its synthesis and applications.

Core Physicochemical Properties

The unique structural characteristics of this compound give rise to its distinct physical and chemical properties. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H16 | [1] |

| Molecular Weight | 136.24 g/mol | [1] |

| CAS Number | 2825-82-3 | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.94 g/cm³ | [3][4] |

| Boiling Point | 187 °C | |

| Melting/Freezing Point | -79 °C | [3][4] |

| Vapor Pressure @ 20°C | 2.6 hPa | |

| Flash Point | 55 °C | |

| Autoignition Temp. | 236 °C |

Thermodynamic Properties

The thermodynamic parameters of exo-THDCPD are crucial for understanding its energy content and behavior at various temperatures.

| Property | Value | Reference |

| Enthalpy of Combustion | -6098.9 ± 1.4 kJ/mol | |

| Standard Molar Enthalpy of Formation (condensed phase) | -122.8 ± 2.5 kJ/mol | |

| Standard Molar Enthalpy of Formation (gas phase) | -73.7 ± 2.7 kJ/mol | |

| Enthalpy of Vaporization @ 298.15 K | 49.1 ± 2.3 kJ/mol | |

| Thermal Conductivity | 0.1 - 0.2 W/(m·K) |

Synthesis of this compound

The primary route for the synthesis of this compound is through the isomerization of its endo-isomer (endo-THDCPD). This process is typically catalyzed by strong acids.

References

An In-depth Technical Guide to the Discovery and Synthesis of exo-Tetrahydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exo-tetrahydrodicyclopentadiene (exo-THDCPD), a saturated tricyclic hydrocarbon, is a molecule of significant interest, primarily due to its application as the main component of the high-energy-density jet fuel, JP-10. This technical guide provides a comprehensive overview of the discovery and synthesis of exo-THDCPD. It details the common synthetic route, which involves the hydrogenation of dicyclopentadiene (B1670491) (DCPD) to its endo-isomer, followed by a catalytic isomerization to the desired exo-form. This document furnishes detailed experimental protocols for these transformations, employing various catalytic systems. Quantitative data on reaction parameters, yields, and catalyst performance are systematically tabulated for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical processes.

Discovery and Significance

This compound, chemically known as exo-tricyclo[5.2.1.02,6]decane, first appeared in the chemical literature in 1957. It was isolated by Paul von R. Schleyer as an intermediate in the synthesis of adamantane (B196018) from dicyclopentadiene.[1] Its strategic importance surged with its identification as the primary constituent of JP-10, a synthetic fuel used in missile and aerospace applications.[2][3] The desirable properties of exo-THDCPD for these applications include a high energy density (39.6 MJ/L), a low freezing point (-79 °C), a suitable flash point (55 °C), and excellent long-term storage stability.[2][4][5] These characteristics are a direct consequence of its strained tricyclic structure.

Physicochemical Properties

The distinct physical properties of the exo and endo isomers of tetrahydrodicyclopentadiene (B3024363) are crucial to their applications. The most notable difference is their melting points, with the exo isomer having a significantly lower freezing point, rendering it suitable for aerospace applications in extreme temperature conditions.[2]

| Property | This compound | endo-Tetrahydrodicyclopentadiene (B1210996) |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol | 136.23 g/mol |

| Appearance | Colorless to pale yellow liquid[6] | Solid[2] |

| Boiling Point | 185-187 °C[1][6][7] | - |

| Melting/Freezing Point | -79 °C[2][5][6][7] | 77 °C[2] |

| Density | 0.94-0.976 g/cm³[6][7] | - |

| Flash Point | 55 °C[4][5] | - |

| Solubility | Soluble in alcohol, ketones, and hydrocarbon solvents; Insoluble in water[6] | - |

Synthesis of this compound: A Two-Step Approach

The industrial production of exo-THDCPD is typically achieved through a two-step process:

-

Hydrogenation: Dicyclopentadiene (DCPD) is first hydrogenated to form endo-tetrahydrodicyclopentadiene (endo-THDCPD).

-

Isomerization: The endo-THDCPD is then isomerized to the more stable exo-THDCPD using an acid catalyst.[8]

Caption: Overall synthesis workflow for exo-THDCPD.

Step 1: Hydrogenation of Dicyclopentadiene

The selective hydrogenation of the two double bonds in dicyclopentadiene yields endo-tetrahydrodicyclopentadiene. This reaction is typically carried out using heterogeneous catalysts.

This protocol is based on the effective hydrogenation of DCPD to endo-THDCPD.[5][9]

-

Catalyst Preparation: Use a commercially available Pd/Al₂O₃ catalyst.

-

Reaction Setup: Charge a high-pressure autoclave with dicyclopentadiene and the Pd/Al₂O₃ catalyst.

-

Reaction Conditions:

-

Pressurize the reactor with hydrogen gas.

-

Heat the mixture to the desired temperature and maintain vigorous stirring.

-

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to confirm the complete conversion of DCPD.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting liquid is crude endo-THDCPD, which can be purified further by distillation if required.

Step 2: Isomerization of endo- to this compound

The isomerization of the endo isomer to the thermodynamically more stable exo isomer is an equilibrium-controlled process catalyzed by strong acids.[10] Various catalysts, including homogeneous and heterogeneous acids, have been employed for this transformation.

Caption: Catalytic isomerization from endo- to exo-THDCPD.

This protocol is a classic method for the isomerization of endo-THDCPD.[5][11]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve endo-THDCPD in an inert solvent like dichloromethane.[5]

-

Catalyst Addition: Carefully add anhydrous aluminum trichloride (B1173362) (AlCl₃) to the solution. The reaction is exothermic, and the temperature should be controlled.

-

Reaction Conditions:

-

Reaction Monitoring: Track the isomerization progress using GC analysis until the desired conversion to the exo isomer is achieved.

-

Work-up: Quench the reaction by adding water or a dilute acid. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure to yield crude exo-THDCPD, which can be purified by distillation.

This method represents a more modern, heterogeneous catalytic approach that offers advantages in terms of catalyst recyclability and reduced waste.[4][12]

-

Catalyst Preparation: The 0.3 wt% Pt/HY catalyst is prepared by incipient wetness impregnation of HY zeolite powder with an aqueous solution of a platinum precursor (e.g., Pt(NH₃)₄Cl₂). The impregnated zeolite is then dried and calcined.[13]

-

Reaction Setup: The isomerization is performed in a fixed-bed reactor. The Pt/HY catalyst is packed into the reactor and activated by heating under a flow of hydrogen.

-

Reaction Conditions:

-

Product Collection and Analysis: The product stream exiting the reactor is collected and analyzed by GC to determine the conversion of endo-THDCPD and the selectivity for exo-THDCPD.

-

Catalyst Regeneration: The catalyst can be regenerated by calcination to remove coke deposits, allowing for its reuse.

Comparative Performance of Catalytic Systems

The choice of catalyst significantly impacts the efficiency and selectivity of the synthesis of exo-THDCPD. The following tables summarize the performance of various catalytic systems for both the hydrogenation and isomerization steps.

Table 1: Performance of Catalysts in the Hydrogenation of DCPD to endo-THDCPD

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Ni-SOD | 90 | 10 | 6 | >99 | >99 | [9] |

| Pd/γ-Al₂O₃ | - | - | - | >98.5 (purity) | - | [5][9] |

| Pd/Al₂O₃ | 120 | 20 | - | 98 (yield) | - | [14] |

Table 2: Performance of Catalysts in the Isomerization of endo-THDCPD to exo-THDCPD

| Catalyst | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Reference |

| AlCl₃ (1 wt%) | 23.5 | - | >99 (purity) | - | [5] |

| AlCl₃ (3%) | 80 | 100 min | 94.67 | 97.36 | [5] |

| HY Zeolite | 150 | 8 h | Decreased from 97.6 to 12.2 | - | [4][12] |

| Pt/HY (0.3 wt%) | 150 | 100 h | 97 | 96 | [4][15] |

| Ionic Liquid | 50 | 3 h | 100 | 98.3 | [10] |

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of high-energy-density fuels. The two-step method, involving hydrogenation followed by isomerization, remains the most viable route. While traditional homogeneous catalysts like aluminum trichloride are highly effective for the isomerization step, modern heterogeneous catalysts, such as modified zeolites, offer significant advantages in terms of process sustainability and catalyst reusability. Further research into novel catalytic systems continues to be an active area, with the goal of developing even more efficient, selective, and environmentally benign synthetic pathways to this important molecule. This guide provides researchers and professionals with a solid foundation of the key synthetic methodologies and a basis for future innovation in this field.

References

- 1. acs.org [acs.org]

- 2. mdpi.com [mdpi.com]

- 3. monumentchemical.com [monumentchemical.com]

- 4. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to this compound over Pt/HY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS 2825-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CN102924216B - Synthetic method for this compound (THDCPD) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4086284A - Isomerization of endo-tetrahydrodicyclopentadiene to a missile fuel diluent - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to this compound over Pt/HY - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to exo-Tetrahydrodicyclopentadiene (CAS 2825-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exo-Tetrahydrodicyclopentadiene (exo-THDCPD), identified by CAS number 2825-82-3, is a saturated polycyclic hydrocarbon notable for its high energy density.[1] This property has led to its primary application as a principal component of the high-energy-density liquid fuel JP-10, which is utilized in advanced aerospace and military applications, such as jet fuels for missiles.[2][3][4] Beyond its use as a fuel, exo-THDCPD also serves as a chemical intermediate in the synthesis of other complex molecules and as a research material in catalysis and organic chemistry.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations of exo-THDCPD, intended for professionals in research and development.

Physicochemical Properties

Exo-THDCPD is a colorless, clear liquid with a molecular formula of C10H16 and a molecular weight of approximately 136.24 g/mol .[5][6] It is characterized by its low freezing point and high density, which are critical properties for its application as a high-performance fuel.[1] The exo isomer is thermodynamically more stable than its endo counterpart.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C10H16 | [2][5] |

| Molecular Weight | 136.23 - 136.26 g/mol | [2][7] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.94 g/cm³ | [8][9] |

| Boiling Point | 185 °C | [7] |

| Melting/Freezing Point | -79 °C to -89.95 °C | [2][7] |

| Flash Point | 55 °C | [2][7] |

| Vapor Pressure | 0.678 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; Soluble in alcohols, ketones, and hydrocarbons. | [3][9] |

| Refractive Index | 1.4860 to 1.4900 | [8] |

Synthesis of this compound

The industrial synthesis of exo-THDCPD is typically a two-step process that begins with dicyclopentadiene (B1670491) (DCPD) as the starting material.[10] The first step involves the hydrogenation of DCPD to form endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD). The second, and more challenging step, is the isomerization of the endo-isomer to the more stable exo-isomer.[11]

Experimental Protocols

This procedure is based on typical catalytic hydrogenation processes described in the literature.[12][13]

-

Materials: Dicyclopentadiene (DCPD), Palladium on alumina (B75360) (Pd/Al2O3) or Nickel on alumina (Ni/γ-Al2O3) catalyst, hydrogen gas, and a suitable solvent such as cyclohexane (B81311).

-

Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Procedure:

-

The autoclave is charged with a solution of dicyclopentadiene in cyclohexane and the catalyst.

-

The reactor is sealed and purged with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 5.0 MPa) and heated to the reaction temperature (e.g., 110 °C).[12]

-

The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.

-

The reaction is monitored by measuring the hydrogen uptake.

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield crude endo-THDCPD.

-

This protocol is a generalized procedure based on isomerization using a Lewis acid catalyst like aluminum chloride.[11][14]

-

Materials: endo-Tetrahydrodicyclopentadiene, anhydrous aluminum chloride (AlCl3) or a suitable zeolite catalyst (e.g., Pt/HY), and an inert solvent if required.[5]

-

Apparatus: A reaction vessel equipped with a stirrer, condenser, and temperature controller, operated under an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

The reaction vessel is charged with endo-THDCPD (and solvent if used).

-

The catalyst (e.g., AlCl3, 3% by weight) is added portion-wise to the stirred solution at a controlled temperature.[14]

-

The reaction mixture is heated to the desired temperature (e.g., 80 °C) and maintained for a specific duration (e.g., 100 minutes).[14]

-

The progress of the isomerization is monitored by gas chromatography (GC).

-

Once the desired conversion is achieved, the reaction is quenched, for example, by the addition of water or a dilute acid to deactivate the AlCl3 catalyst.

-

The organic layer is separated, washed, and dried.

-

The crude exo-THDCPD is then purified, typically by vacuum distillation, to obtain the high-purity product.[15]

-

Spectroscopic and Analytical Characterization

The identity and purity of exo-THDCPD are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of exo-THDCPD and to distinguish it from the endo-isomer. The spectra of the two isomers show distinct differences in chemical shifts.[16]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of the molecule, confirming the absence of double bonds and the presence of C-H and C-C single bonds characteristic of a saturated hydrocarbon.[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns.[7]

-

Gas Chromatography (GC): GC is a crucial technique for determining the purity of the final product and for monitoring the progress of the hydrogenation and isomerization reactions.[3]

Reactivity and Stability

Exo-THDCPD is a stable, saturated hydrocarbon under normal conditions.[12] It is more thermodynamically stable than its endo-isomer.[2] However, its oxidative stability has been noted to be poor in some contexts.[17] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[18]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3][12] It is harmful if swallowed and may be fatal if it enters the airways.[13] It can cause skin and serious eye irritation and may cause an allergic skin reaction.[13] It is also considered toxic to aquatic life with long-lasting effects.[13][14]

Hazard Classifications: [13]

-

Flammable liquids, Category 3

-

Aspiration hazard, Category 1

-

Skin irritation, Category 2

-

Serious eye irritation, Category 2

-

Skin sensitization, Sub-category 1B

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1

Precautionary Measures: [13]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep the container tightly closed.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Avoid release to the environment.

In case of fire, use water spray, dry chemical, foam, or carbon dioxide.[12] For spills, ventilate the area and eliminate all ignition sources.

Conclusion

This compound is a significant high-energy-density material with specialized applications, primarily as a fuel component. Its synthesis, while well-established, involves careful control of hydrogenation and isomerization steps. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its handling and use in research and industrial settings. This guide provides a foundational understanding for professionals working with this unique polycyclic hydrocarbon.

References

- 1. CN102924216A - Synthetic method for this compound (THDCPD) - Google Patents [patents.google.com]

- 2. Kinetics of dicyclopentadiene hydrogenation over Pd/Al2O3 catalyst | Semantic Scholar [semanticscholar.org]

- 3. sylzyhg.com [sylzyhg.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Researching | Spectroscopic Analysis of Endo and this compound [m.researching.cn]

- 10. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN101215218B - Method for preparing exo-tetrahydrocyclopentadiene - Google Patents [patents.google.com]

- 16. Researching | Spectroscopic Analysis of Endo and this compound [m.researching.cn]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to exo-Tricyclo[5.2.1.0²˒⁶]decane

For Researchers, Scientists, and Drug Development Professionals

Introduction

exo-Tricyclo[5.2.1.0²˒⁶]decane, also known as exo-tetrahydrodicyclopentadiene, is a saturated polycyclic hydrocarbon with the chemical formula C₁₀H₁₆. Its rigid, cage-like structure imparts unique physical and chemical properties, making it a subject of interest in various chemical applications, including as a high-energy density fuel component (JP-10) and as a scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the fundamental characteristics of exo-tricyclo[5.2.1.0²˒⁶]decane, including its physicochemical properties, spectroscopic data, synthesis, and potential applications in drug development.

Physicochemical Properties

The key physical and chemical properties of exo-tricyclo[5.2.1.0²˒⁶]decane are summarized in the tables below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.23 | g/mol |

| Appearance | Clear, colorless liquid | |

| Melting Point | -91 | °C |

| Boiling Point | 187-188 | °C |

| Density | 0.938 | g/cm³ |

| Solubility | Insoluble in water |

Table 2: Thermodynamic Properties

| Property | Value | Unit |

| Standard Enthalpy of Formation (Liquid) | -122.8 ± 1.5 | kJ/mol |

| Standard Enthalpy of Formation (Gas) | -73.6 ± 1.7 | kJ/mol |

| Enthalpy of Vaporization (at 298.15 K) | 49.2 ± 0.4 | kJ/mol |

| Enthalpy of Fusion | 1.2 | kJ/mol |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of exo-tricyclo[5.2.1.0²˒⁶]decane. Below is a summary of its characteristic spectroscopic data.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets. |

| ¹³C NMR | Signals in the aliphatic region, with specific chemical shifts corresponding to the unique carbon environments within the tricyclic framework. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 136, with a characteristic fragmentation pattern. |

| IR Spec. | C-H stretching vibrations around 2850-2950 cm⁻¹ and C-H bending vibrations around 1440-1470 cm⁻¹. |

Synthesis and Experimental Protocols

The most common route for the synthesis of exo-tricyclo[5.2.1.0²˒⁶]decane is the isomerization of its endo-isomer, which is typically obtained from the hydrogenation of dicyclopentadiene.

Synthesis Workflow

Caption: Synthesis of exo-Tricyclo[5.2.1.0²,⁶]decane.

Experimental Protocol: Isomerization of endo- to exo-Tricyclo[5.2.1.0²˒⁶]decane

This protocol describes a general procedure for the Lewis acid-catalyzed isomerization of the endo-isomer.

Materials:

-

endo-Tricyclo[5.2.1.0²˒⁶]decane

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve endo-tricyclo[5.2.1.0²˒⁶]decane in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise with stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the isomerization can be monitored by gas chromatography (GC).

-

Once the reaction is complete (typically when the ratio of exo to endo isomer is maximized), quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure exo-tricyclo[5.2.1.0²˒⁶]decane.

Analytical Characterization Workflow

A general workflow for the analytical characterization of the synthesized exo-tricyclo[5.2.1.0²˒⁶]decane is outlined below.

Caption: Analytical workflow for exo-Tricyclo[5.2.1.0²,⁶]decane.

Relevance in Drug Development

The rigid tricyclic scaffold of exo-tricyclo[5.2.1.0²˒⁶]decane provides a unique three-dimensional framework that can be functionalized to create novel bioactive molecules. This has led to its exploration in medicinal chemistry for the development of new therapeutic agents.

Derivatives of the tricyclodecane core have shown promise in several areas:

-

Central Nervous System (CNS) Agents: The rigid structure can be used to orient functional groups in specific spatial arrangements, which is crucial for binding to CNS receptors. For example, azatricyclodecane analogues have been synthesized as potent and selective ligands for the serotonin (B10506) transporter, demonstrating the potential of this scaffold in developing treatments for mood disorders and other neurological conditions.[1]

-

Antiviral and Antitumor Agents: A notable derivative, tricyclodecan-9-yl-xanthogenate (D609), has been investigated for its antiviral and antitumor properties.[3] Its mechanism of action is attributed to the inhibition of key enzymes in cellular signaling pathways, highlighting the potential of the tricyclodecane moiety to serve as a platform for enzyme inhibitors.[3]

The development of synthetic methodologies to introduce diverse functional groups onto the tricyclodecane skeleton is an active area of research, aiming to expand the chemical space and explore the full therapeutic potential of this versatile scaffold.

Conclusion

exo-Tricyclo[5.2.1.0²˒⁶]decane is a fascinating molecule with well-defined physicochemical properties and a growing importance in synthetic and medicinal chemistry. This guide provides a foundational understanding of its basic characteristics, synthesis, and potential as a building block for the development of novel therapeutics. The unique conformational constraints and synthetic accessibility of the tricyclodecane core make it an attractive scaffold for further exploration by researchers and drug development professionals.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JP-10 fuel, a high-density synthetic hydrocarbon used primarily in military applications. The guide details its chemical structure and composition, summarizes its key physical and chemical properties, and outlines experimental protocols for its synthesis and analysis.

Chemical Structure and Composition

JP-10 is a single-component fuel, primarily composed of exo-tetrahydrodicyclopentadiene (exo-THDCPD).[1] Its chemical formula is C₁₀H₁₆.[2] The fuel's high energy density is a result of its strained tricyclic molecular structure. JP-10 is produced through the hydrogenation of dicyclopentadiene (B1670491) (DCPD) to form endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD), which is then isomerized to the more stable exo-isomer.[3] A newer, bio-based synthesis route starting from furfuryl alcohol has also been developed.[2]

The chemical structure of the primary component of JP-10, this compound, is illustrated below.

References

An In-depth Technical Guide to the Molecular Structure of exo-Tetrahydrodicyclopentadiene

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of exo-tetrahydrodicyclopentadiene (exo-THDCPD), a molecule of significant interest in the field of high-energy-density fuels. The document consolidates available data on its chemical identity, physicochemical properties, and detailed structural parameters derived from computational studies. Furthermore, it outlines the primary synthetic pathway and details the experimental and computational methodologies employed in its characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this unique tricyclic hydrocarbon.

Introduction

This compound, systematically named (1R,2S,6R,7S)-tricyclo[5.2.1.02,6]decane, is a saturated polycyclic hydrocarbon with the molecular formula C10H16.[1] It is the more stable isomer of tetrahydrodicyclopentadiene (B3024363) and is a primary component of high-energy-density fuels like JP-10.[2][3] Its rigid, strained cage-like structure results in a high volumetric energy density, making it a subject of extensive research. This document provides a detailed examination of its molecular architecture.

Chemical and Physical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented in Table 1. This molecule is a colorless to pale yellow liquid at room temperature and is insoluble in water but soluble in various organic solvents.[4][5]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,2S,6R,7S)-tricyclo[5.2.1.02,6]decane | [1] |

| Synonyms | exo-Tricyclo[5.2.1.0(2,6)]decane, JP-10 | [2] |

| CAS Number | 2825-82-3 | [1][2] |

| Molecular Formula | C10H16 | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 185 - 187 °C | [5][6] |

| Melting Point | -79 °C | [2][5] |

| Density | ~0.94 g/cm³ | [7] |

Molecular Structure Analysis

A notable DFT study investigated the structural and electronic properties of both exo- and endo-THDCPD isomers.[2] The calculations revealed that the exo-isomer is more stable than the endo-isomer by 15.51 kJ/mol, which is attributed to the flipping of the C8-C10-C9 triangular ring in its norbornane (B1196662) skeleton.[2]

Table 2: Calculated and Experimental Structural Data for this compound

| Parameter | Type | Value | Reference |

| Flag Angle (∠C3-C5-C4) | Calculated (DFT) | 94.51° | [2] |

| Flag Angle (∠C3-C5-C4) | Experimental | 94.5° | [2] |

Note: A comprehensive list of experimentally determined bond lengths, bond angles, and dihedral angles is not available in the reviewed literature. The data presented is based on the available computational and limited experimental findings.

Experimental and Computational Protocols

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process: the hydrogenation of dicyclopentadiene (B1670491) (DCPD) to its endo-isomer, followed by the catalytic isomerization of the endo- to the more stable exo-isomer.[3]

Step 1: Hydrogenation of Dicyclopentadiene

-

Reactant: Dicyclopentadiene (DCPD)

-

Catalyst: Typically a supported noble metal catalyst such as Palladium on alumina (B75360) (Pd/Al2O3).

-

Reaction Conditions: The reaction is carried out in a trickle-bed reactor under a hydrogen atmosphere. Typical conditions can include temperatures ranging from 50 to 150°C and hydrogen pressures from 1.0 to 5.0 MPa.

-

Product: endo-Tetrahydrodicyclopentadiene (endo-THDCPD).

-

Note: The hydrogenation of the two double bonds in DCPD proceeds sequentially, and controlling the reaction conditions is crucial to achieve high selectivity for the fully saturated product.

Step 2: Isomerization of endo-THDCPD to exo-THDCPD

-

Reactant: endo-Tetrahydrodicyclopentadiene

-

Catalyst: Strong acid catalysts are employed for this isomerization. Common examples include aluminum chloride (AlCl3), sulfuric acid, or zeolites (e.g., HY zeolite).

-

Reaction Conditions: The isomerization is typically performed in a batch or fixed-bed reactor. With an AlCl3 catalyst, the reaction can be carried out at temperatures between 50 and 100°C. When using zeolite catalysts, higher temperatures (e.g., 150-200°C) may be required.

-

Product: this compound (exo-THDCPD).

-

Purification: The final product is typically purified by distillation.

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

-

1H and 13C NMR: NMR spectroscopy is used to confirm the structure of the exo- and endo-isomers and to assess the purity of the synthesized product. The distinct chemical shifts and coupling patterns in the NMR spectra allow for the unambiguous identification of each isomer.

-

IR Spectroscopy: Infrared spectroscopy provides information about the vibrational modes of the molecule, which can be used to distinguish between the exo and endo forms and to identify functional groups if any impurities are present.

Computational Chemistry Protocol (Density Functional Theory):

-

Software: Gaussian suite of programs or similar.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).

-

Basis Set: A basis set such as 6-311++G(d,p) or aug-cc-pVTZ is typically employed for accurate geometry optimization and energy calculations.

-

Procedure:

-

Geometry Optimization: The initial structure of this compound is built and then optimized to find the lowest energy conformation. This process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

Property Calculations: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., HOMO-LUMO gap), are calculated from the optimized geometry.

-

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

This technical guide has summarized the key information available on the molecular structure of this compound. While a complete experimentally determined three-dimensional structure remains to be published in the accessible literature, computational studies have provided significant insights into its geometry and stability. The synthesis via hydrogenation of dicyclopentadiene followed by isomerization of the endo-isomer is a well-established route. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals working with this high-energy-density molecule. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, are warranted to provide a definitive, high-resolution molecular structure.

References

- 1. Exo-tricyclo[5.2.1.0(2.6)]decane [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of exo-Tetrahydrodicyclopentadiene (exo-THDCPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exo-tetrahydrodicyclopentadiene (exo-THDCPD), a saturated polycyclic hydrocarbon, is a compound of significant interest due to its unique physical and chemical properties. Primarily known as the main component of the high-energy-density fuel JP-10, its rigid, cage-like structure imparts a high density, low freezing point, and substantial volumetric energy content. This guide provides a comprehensive overview of the core physical and chemical characteristics of exo-THDCPD, detailed experimental protocols for its analysis, and visual representations of its synthesis and characterization workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and related fields.

Physical and Chemical Properties

The distinct properties of exo-THDCPD are summarized in the tables below. These values have been compiled from various sources and represent the current understanding of this compound's characteristics.

Table 1: General and Physical Properties of exo-THDCPD

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1][2][3][4] |

| Molecular Weight | 136.23 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid | [3][4][5] |

| Odor | Nearly odorless | [4] |

| Density | 0.94 - 1.0 g/cm³ | [1][2][3][4] |

| Melting Point | -79 °C | [2][3][4] |

| Boiling Point | 185 - 192.5 °C at 760 mmHg | [1][2][3][4] |

| Flash Point | 55 °C | [3][4][5] |

| Autoignition Temperature | 236 °C | [4] |

| Vapor Density | 4.73 | [4] |

| Refractive Index | 1.49 | [5] |

| Solubility | Insoluble in water; Soluble in alcohol, ketones, and hydrocarbon solvents.[3][4][5] |

Table 2: Spectroscopic Data of exo-THDCPD

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹³C-NMR | Chemical shifts are distinct from the endo-isomer, with the largest difference observed at the C5 position.[6] | |

| Infrared (IR) Spectroscopy | Calculated IR spectra show distinct vibrational patterns compared to the endo-isomer, particularly in the C-H stretching region around 3000 cm⁻¹.[7][8] | |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[9][10][11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of exo-THDCPD are crucial for reproducible research. The following sections outline the key experimental procedures.

Synthesis of exo-THDCPD via Isomerization

Exo-THDCPD is typically synthesized through the isomerization of its endo-isomer, endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD).[12][13][14] This process is commonly catalyzed by strong acids.

Materials:

-

endo-Tetrahydrodicyclopentadiene (endo-THDCPD)

-

Solvent (e.g., methyl cyclohexane)[14]

-

Fixed-bed reactor[14]

-

Hydrogen gas (for hydroisomerization)[14]

-

Nitrogen gas (for inert atmosphere)

Procedure (based on hydroisomerization over Pt/HY): [14]

-

The Pt/HY catalyst is activated by heating at 450 °C for 3 hours prior to the reaction.[14]

-

The endo-THDCPD is dissolved in a suitable solvent such as methyl cyclohexane.[14]

-

The solution is introduced into a fixed-bed reactor containing the activated catalyst.

-

The reaction is carried out at a controlled temperature (e.g., 150 °C) and pressure (e.g., 0.5 MPa) with a specific weight hourly space velocity (WHSV) (e.g., 2.0 h⁻¹).[14]

-

A continuous flow of hydrogen gas is maintained during the reaction to facilitate hydroisomerization and enhance catalyst stability.[14]

-

The product stream is collected, and the exo-THDCPD is isolated and purified.

Analytical Characterization

GC-MS is a primary technique for determining the purity of exo-THDCPD and identifying any isomers or byproducts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5974 MS)[2]

GC Conditions (typical):

-

Column: HP-5 capillary column (or similar non-polar column)

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, followed by a ramp to a final temperature suitable for eluting all components.

-

Carrier Gas: Helium

-

Detector: Mass Spectrometer

MS Conditions (typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: Scanned over a range appropriate for C₁₀H₁₆ and its fragments.

Sample Preparation:

-

The exo-THDCPD sample is diluted in a suitable solvent (e.g., dichloromethane) before injection.

NMR spectroscopy is essential for confirming the isomeric structure of exo-THDCPD.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

¹H-NMR and ¹³C-NMR Parameters (typical):

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Standard: Tetramethylsilane (TMS)

-

Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} are used.

Sample Preparation:

-

A small amount of the exo-THDCPD sample is dissolved in the deuterated solvent in an NMR tube.

IR spectroscopy provides information about the vibrational modes of the molecule and can be used to confirm the absence of certain functional groups (e.g., C=C double bonds after hydrogenation).

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., NICOLET 6700)[14]

Parameters (typical):

-

Mode: Attenuated Total Reflectance (ATR) or transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Sample Preparation:

-

For ATR, a drop of the liquid sample is placed directly on the crystal. For transmission, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Visualizations

The following diagrams illustrate the key workflows for the synthesis and analysis of exo-THDCPD.

Caption: Synthesis workflow of exo-THDCPD from dicyclopentadiene.

Caption: Analytical workflow for the characterization of exo-THDCPD.

Biological Activity and Toxicology

Exo-THDCPD is not developed for pharmaceutical applications and therefore lacks studies on specific signaling pathways in a therapeutic context. The primary focus of biological research on this compound, largely in the context of JP-10 fuel, has been on its toxicology. Studies have indicated that exposure to JP-10 can lead to renal toxicity in male rats.[1] It is important for researchers to handle this compound with appropriate safety precautions, including adequate ventilation and personal protective equipment.

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a valuable compound, particularly in the field of high-energy-density materials. This guide has provided a detailed overview of its core characteristics, standardized protocols for its synthesis and analysis, and clear visual workflows. It is our hope that this comprehensive resource will facilitate further research and application of this intriguing molecule.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. haltermannsolutions.com [haltermannsolutions.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pqri.org [pqri.org]

- 11. Researching | Spectroscopic Analysis of Endo and this compound [m.researching.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Exo-Tetrahydrodicyclopentadiene: A Technical Guide to a High-Energy-Density Fuel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exo-tetrahydrodicyclopentadiene (exo-THDCPD), commonly known by its military designation JP-10, is a synthetic, high-energy-density hydrocarbon fuel.[1] Its unique strained ring structure provides a high volumetric energy content, making it a critical component in applications where performance and fuel efficiency are paramount, such as in air-breathing missile systems.[2] This technical guide provides an in-depth overview of exo-THDCPD, covering its physicochemical properties, detailed synthesis and characterization protocols, and key chemical pathways.

Data Presentation

The following tables summarize the key quantitative properties of this compound (JP-10).

Table 1: Physicochemical Properties of this compound (JP-10)

| Property | Value | Units | Reference |

| Chemical Formula | C₁₀H₁₆ | - | - |

| Molecular Weight | 136.23 | g/mol | - |

| Density at 15°C | 0.934 - 0.940 | g/mL | [1] |

| Freezing Point | -79 | °C | [2] |

| Boiling Point | 185 | °C | - |

| Flash Point | 54.4 | °C (min) | [1] |

| Autoignition Temperature | 236 | °C | - |

| Vapor Density | 4.73 | - | - |

| Purity (exo-THDCPD) | 98.5 | % (min) | [1] |

Table 2: Performance Characteristics of this compound (JP-10)

| Property | Value | Units | Reference |

| Net Heat of Combustion | 43.0 | MJ/kg | - |

| Volumetric Energy Density | 39.6 | MJ/L | [2] |

| Kinematic Viscosity at -20°C | 12.0 | cSt (max) | - |

Experimental Protocols

I. Synthesis of this compound

The synthesis of exo-THDCPD is typically a two-step process involving the hydrogenation of dicyclopentadiene (B1670491) (DCPD) to endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD), followed by the isomerization of the endo-isomer to the more stable exo-isomer.

A. Step 1: Hydrogenation of Dicyclopentadiene to Endo-Tetrahydrodicyclopentadiene

This procedure outlines the catalytic hydrogenation of dicyclopentadiene.

-

Materials:

-

Dicyclopentadiene (DCPD)

-

Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst or Nickel-based catalyst

-

Solvent (e.g., heptane, or solvent-free)

-

High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

-

Hydrogen gas (high purity)

-

-

Procedure:

-

Charge the autoclave reactor with dicyclopentadiene and the solvent (if used).

-

Add the Pd/Al₂O₃ catalyst. The catalyst loading is typically a small weight percentage of the DCPD.

-

Seal the reactor and purge with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0−2.0 MPa).[3]

-

Heat the reactor to the target temperature (e.g., 90-140°C) while stirring.[2][3]

-

Maintain the reaction under constant hydrogen pressure and temperature for a specified duration (e.g., 4-8 hours) until the reaction is complete.[2]

-

Monitor the reaction progress by gas chromatography (GC) to confirm the conversion of DCPD to endo-THDCPD.

-

After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains primarily endo-tetrahydrodicyclopentadiene. The product can be purified by distillation if required.

-

B. Step 2: Isomerization of Endo- to this compound

This procedure describes the isomerization of the endo-isomer to the exo-isomer using an aluminum trichloride (B1173362) catalyst.

-

Materials:

-

Endo-tetrahydrodicyclopentadiene (from Step 1)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Inert solvent (e.g., n-heptane, dichloromethane)[4]

-

Reaction vessel equipped with a stirrer and temperature control

-

Nitrogen gas atmosphere

-

Quenching solution (e.g., water, dilute acid)

-

Extraction solvent (e.g., ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve the endo-THDCPD in an inert solvent.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum trichloride in small portions with vigorous stirring. The mole ratio of AlCl₃ to endo-THDCPD can range from 0.001 to 0.75.[5]

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., -10°C to 90°C) for a specific time (e.g., 100 minutes).[5][6]

-

Monitor the isomerization progress by GC analysis until the desired conversion to the exo-isomer is achieved.

-

Quench the reaction by carefully adding water or a dilute acid to the reaction mixture to deactivate the AlCl₃ catalyst.

-

Perform a liquid-liquid extraction using a suitable solvent like ether to isolate the organic product.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude exo-THDCPD can be further purified by vacuum distillation to obtain a high-purity product.

-

II. Physicochemical Characterization

The following are detailed methodologies for the characterization of key properties of this compound.

A. Density Measurement (Based on ASTM D4052) [7][8][9]

This method covers the determination of the density of liquid petroleum products using a digital density meter.

-

Apparatus:

-

Digital density meter with a temperature-controlled oscillating U-tube.

-

Syringe or automated sampler for sample injection.

-

Calibrating fluids (e.g., dry air and freshly distilled water).

-

-

Procedure:

-

Calibrate the digital density meter at the test temperature using dry air and freshly distilled water.

-

Equilibrate the exo-THDCPD sample to the test temperature (e.g., 15°C).

-

Introduce a small volume (approximately 1-2 mL) of the sample into the oscillating U-tube, ensuring no air bubbles are present.[9]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

The density is automatically calculated by the instrument based on the calibration data.

-

Perform the measurement in duplicate to ensure accuracy.

-

B. Kinematic Viscosity Measurement (Based on ASTM D445) [10][11][12][13]

This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske).

-

Constant temperature bath with precise temperature control.

-

Timer with an accuracy of at least 0.1 seconds.

-

Viscometer holder.

-

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

-

Charge the viscometer with the exo-THDCPD sample.

-

Place the viscometer in the constant temperature bath set to the desired temperature (e.g., -20°C).

-

Allow the sample to equilibrate to the bath temperature for at least 30 minutes.[12]

-

Using suction, draw the liquid up into the wider arm of the viscometer to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the timer when the meniscus of the liquid passes the upper timing mark and stop the timer when it passes the lower timing mark.

-

Record the flow time in seconds.

-

Repeat the measurement to obtain at least two readings that agree within the specified tolerance.

-

Calculate the kinematic viscosity by multiplying the average flow time by the calibration constant of the viscometer.

-

C. Heat of Combustion Measurement (Based on ASTM D240) [14][15][16][17][18]

This method determines the heat of combustion of liquid hydrocarbon fuels by bomb calorimetry.

-

Apparatus:

-

Bomb calorimeter, including a high-pressure oxygen bomb, a calorimeter bucket, a jacket, and a temperature measuring system.

-

Oxygen supply with a pressure regulator.

-

Crucible for holding the sample.

-

Fuse wire.

-

Benzoic acid (for calibration).

-

Analytical balance.

-

-

Procedure:

-

Calibration:

-

Determine the energy equivalent of the calorimeter by combusting a known mass of benzoic acid.

-

-

Sample Preparation:

-

Weigh a precise amount of the exo-THDCPD sample into the crucible.

-

Attach a measured length of fuse wire to the bomb electrodes, allowing it to dip into the sample.

-

-

Assembly and Combustion:

-

Place the crucible in the bomb.

-

Add a small amount of distilled water to the bomb to saturate the internal atmosphere.

-

Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.

-

Immerse the bomb in the calorimeter bucket containing a known mass of water.

-

Place the bucket in the calorimeter jacket.

-

-

Measurement:

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature rise of the water in the calorimeter bucket at regular intervals until a constant temperature is reached.

-

-

Calculation:

-

Calculate the gross heat of combustion from the temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of formation of nitric and sulfuric acids and the heat of combustion of the fuse wire.

-

Calculate the net heat of combustion by correcting for the latent heat of vaporization of the water formed during combustion.

-

-

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Synthesis of exo-THDCPD from dicyclopentadiene.

Isomerization Mechanism of Endo- to this compound

Caption: Lewis acid-catalyzed isomerization mechanism.

Thermal Decomposition Pathway of this compound

Caption: Primary thermal decomposition products of exo-THDCPD.

References

- 1. govtribe.com [govtribe.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AlCl3 Supported Catalysts for the Isomerization of Endo-Tetrahydrodicyclopentadiene [scirp.org]

- 5. US4086284A - Isomerization of endo-tetrahydrodicyclopentadiene to a missile fuel diluent - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. store.astm.org [store.astm.org]

- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 10. tamson-instruments.com [tamson-instruments.com]

- 11. WearCheck - The Leader in Oil Analysis [wearcheck.ca]

- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. apmtesting.com [apmtesting.com]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

- 16. Lin-Tech: Heat of Combustion [lin-tech.ch]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide on the Initial Investigation of exo-Tetrahydrodicyclopentadiene Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exo-tetrahydrodicyclopentadiene (exo-THDCPD), a high-energy-density fuel also known as JP-10, is utilized in advanced propulsion systems due to its high volumetric heat of combustion and thermal stability.[1][2] Understanding the thermal stability of exo-THDCPD is paramount for its safe handling, storage, and application, particularly in environments subjected to high temperatures. This technical guide provides an in-depth analysis of the initial investigations into the thermal stability of exo-THDCPD, summarizing key quantitative data, detailing experimental methodologies, and visualizing the decomposition pathways.

Thermal Decomposition Profile

The thermal stability of exo-THDCPD has been investigated under various conditions, revealing its decomposition behavior at elevated temperatures. Experimental studies have shown that exo-THDCPD begins to decompose at temperatures exceeding 623 K (350 °C) in an inert atmosphere.[2][3][4][5] The decomposition process is influenced by factors such as temperature, the presence of oxygen, and the catalytic effects of reactor materials.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from thermal stability studies of exo-THDCPD.

Table 1: Decomposition Onset and Primary Products

| Parameter | Value | Conditions | Reference |

| Decomposition Onset Temperature | > 623 K (350 °C) | Batch-type reactor, N₂ atmosphere | [2][3][4][5] |

| Primary Decomposition Products | 1-cyclopentylcyclopentene (B13798378) (1-CPCP), 4-methyl-2,3,4,5,6,7-hexahydro-1H-indene (4-MHI) | 623 K, Batch-type reactor | [2][3][4][5] |

| Major Product Class | C₁₀ hydrocarbons | 623 K | [2][3][4][5] |

| Minor Product Classes | C₅-C₇ hydrocarbons (e.g., cyclopentene, benzene, toluene) | 623 K | [2][3][4][5] |

Table 2: Activation Energies of Primary Decomposition Pathways

| Reaction | Activation Energy (kcal/mol) | Method | Reference |

| exo-THDCPD → 1-CPCP | 41 | Molecular Modeling | [2] |

| exo-THDCPD → 4-MHI | 50 | Molecular Modeling | [2] |

| 1-CPCP → 4-MHI | 96 | Molecular Modeling | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of thermal stability studies. The following protocols are based on the key experiments cited in the literature.

1. Thermal Decomposition in a Batch-Type Reactor

This method is employed to study the thermal stability and identify the decomposition products of exo-THDCPD in a controlled environment.

-

Apparatus: A 160 mL batch-type reactor, typically made of stainless steel, is used.[5] To eliminate any catalytic effects from the reactor walls, a quartz flask can be inserted inside.[2][3][4][5] The reactor is heated using an electrical heating jacket.

-

Procedure:

-

A known amount of liquid exo-THDCPD is injected into the reactor.[5]

-

The reactor is purged with an inert gas, such as nitrogen (N₂), for approximately 5 minutes to remove any oxygen.[5]

-

The reactor is pressurized to maintain the reactant in the liquid phase during the experiment (e.g., 45 bar).[5]

-

The reactor is heated to the desired temperature (e.g., 583-683 K) and maintained for a specific duration (e.g., 10 hours).[5]

-

After the reaction, the reactor is cooled to room temperature.[5]

-

The liquid product is sampled for analysis.[5]

-

-

Analysis: The chemical composition of the decomposition products is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

2. Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a standard method for determining the thermal stability of materials.

-

Procedure:

-

A small sample of exo-THDCPD (typically 5-10 mg) is placed in a TGA pan (e.g., platinum).[7]

-

The sample is heated at a constant rate (e.g., 20 °C/min) in a controlled atmosphere (e.g., flowing nitrogen at 50 ml/min).[7][8]

-

The weight of the sample is continuously monitored as the temperature increases.

-

The experiment is typically run up to a high temperature (e.g., 700 °C) to ensure complete decomposition.[7]

-

-

Data Analysis: The TGA curve plots the percentage of the original weight remaining versus temperature. The onset of weight loss indicates the beginning of decomposition. The derivative of the TGA curve can be used to identify the temperatures at which the rate of weight loss is maximum.

Decomposition Pathway Visualization

The thermal decomposition of exo-THDCPD primarily proceeds through two independent pathways to form 1-cyclopentylcyclopentene (1-CPCP) and 4-methyl-2,3,4,5,6,7-hexahydro-1H-indene (4-MHI).[2][3][4] Molecular modeling studies have elucidated the activation energies for these pathways, indicating that the formation of 1-CPCP is kinetically favored.[2]

Caption: Primary decomposition pathways of exo-THDCPD.

The following diagram illustrates the general experimental workflow for investigating the thermal stability of exo-THDCPD.

Caption: Experimental workflow for thermal stability analysis.

The initial investigation into the thermal stability of this compound reveals that it is a relatively stable compound, with decomposition commencing at temperatures above 350 °C. The primary decomposition products are C₁₀ isomers, with the formation of 1-cyclopentylcyclopentene being the more favorable pathway. Understanding these fundamental thermal characteristics is essential for the continued development and application of exo-THDCPD in high-performance systems. Further research could focus on the effects of various additives and materials on enhancing its thermal stability.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Thermal Stability and Isomerization Mechanism of this compound: Experimental Study and Molecular Modeling - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tainstruments.com [tainstruments.com]

- 8. youtube.com [youtube.com]

- 9. tainstruments.com [tainstruments.com]

Preliminary Studies on the Isomerization of exo-Tetrahydrodicyclopentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies involved in the isomerization of exo-tetrahydrodicyclopentadiene (exo-THDCPD). The focus is on the conversion of its endo isomer to the more stable exo form, a critical component in high-energy-density fuels such as JP-10. This document delves into various catalytic systems, reaction kinetics, and experimental protocols to facilitate further research and development in this field.

Introduction to Tetrahydrodicyclopentadiene Isomerization

Tetrahydrodicyclopentadiene (THDCPD), a saturated polycyclic hydrocarbon, exists as two stereoisomers: endo-THDCPD and exo-THDCPD. The isomerization process primarily involves the conversion of the kinetically favored endo isomer to the thermodynamically more stable exo isomer. This conversion is of significant industrial interest as exo-THDCPD is the main component of the high-energy-density fuel JP-10, valued for its high energy density, low freezing point, and good storage stability.[1] The isomerization is typically acid-catalyzed and can be carried out using a variety of catalysts, including Lewis acids, solid acids like zeolites, and ionic liquids.[2][3] Under more severe conditions, exo-THDCPD can further isomerize to adamantane, another valuable hydrocarbon.[2][4]

Catalytic Systems and Mechanisms

The isomerization of endo- to exo-THDCPD is an equilibrium-driven process that requires a catalyst to overcome the activation energy barrier. Several catalytic systems have been explored, each with its own advantages and disadvantages.

2.1. Aluminum Chloride (AlCl₃)

Aluminum chloride is a traditional and highly effective catalyst for this isomerization.[3] It is typically used in a homogeneous system, often with a solvent.

-

Mechanism: The reaction is believed to proceed through a carbocation intermediate. AlCl₃, a strong Lewis acid, abstracts a hydride ion from endo-THDCPD, generating a tertiary carbocation. This intermediate then undergoes a series of rearrangements, including Wagner-Meerwein shifts, to form the more stable exo-carbocation, which is then quenched to yield exo-THDCPD.

2.2. Zeolites

Zeolites, particularly Y-type zeolites with large pores, have been extensively studied as heterogeneous catalysts for this reaction, offering advantages in terms of catalyst separation and reusability.[3][5]

-

Mechanism: The isomerization over zeolites is thought to occur on Brønsted acid sites via a pentacoordinated carbocation.[1] The acidic protons on the zeolite surface protonate the C-C bonds of endo-THDCPD, leading to the formation of a carbocation intermediate that subsequently rearranges to the exo form. However, zeolite catalysts can suffer from deactivation due to the formation of coke, which blocks the active sites.[1]

2.3. Pt/HY Zeolite

To mitigate coke formation and enhance catalyst stability, platinum-modified HY zeolites (Pt/HY) have been developed.[1][6]

-

Mechanism: In this bifunctional catalyst, the acidic sites of the HY zeolite are responsible for the isomerization, while the platinum sites, in the presence of hydrogen, facilitate the hydrogenation of coke precursors (olefins).[1] This hydroisomerization process significantly reduces coke deposition and prolongs the catalyst's lifetime.[1][6]

2.4. Ionic Liquids

Ionic liquids (ILs), particularly those based on chloroaluminates like [BMIM]Cl/AlCl₃, have emerged as greener alternatives to traditional catalysts.[2]

-

Mechanism: Similar to AlCl₃, the acidic nature of the chloroaluminate anion facilitates the formation of a carbocation intermediate, which then isomerizes. ILs offer the advantage of being recyclable.[2]

Quantitative Data on Isomerization Performance

The efficiency of different catalytic systems is evaluated based on conversion, selectivity, and yield under various experimental conditions.

| Catalyst System | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | Conversion (%) | Selectivity to exo-THDCPD (%) | Yield (%) | Reference |

| AlCl₃ (3%) | 80 | - | - | 94.67 | 97.36 | 92.26 | [3] |

| HY Zeolite | 150 | 0.5 | 2 | 97.6 (initial), 12.2 (after 8h) | - | - | [1][7] |

| 6.6% F/HSSY Zeolite | 195 | - | - | 94.0 | 98.4 | - | [3] |

| Pt/HY (0.3 wt% Pt) | 150 | 0.5 | 2 | 97 | 96 | - | [1][6] |

| [BMIM]Cl/AlCl₃ | Mild Conditions | - | - | >98 | >98 | - | [2] |

| AlCl₃ (1 wt%) in DCM | 23.5 | - | - | >99 | >99 | - | [2] |

WHSV: Weight Hourly Space Velocity DCM: Dichloromethane

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

4.1. Isomerization using AlCl₃ Catalyst

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃).

-

Reactant: endo-Tetrahydrodicyclopentadiene.

-

Solvent (optional): Dichloromethane or cyclohexane (B81311).

-

Procedure:

-

To a stirred solution of endo-THDCPD in the chosen solvent, add AlCl₃ (e.g., 1-3 wt% relative to the reactant).

-

Maintain the reaction at a specific temperature (e.g., 23.5°C or 80°C) for a designated time (e.g., 100 minutes).[2][3]

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water or a dilute acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

The product can be purified by distillation.

-

4.2. Isomerization using HY Zeolite in a Fixed-Bed Reactor

-

Catalyst: HY Zeolite.

-

Reactant: endo-THDCPD dissolved in a solvent like methyl cyclohexane.

-

Apparatus: Continuous flow fixed-bed reactor.

-

Procedure:

-

Activate the HY zeolite catalyst by heating at 450°C for 3 hours.[1][7]

-

Load the activated catalyst into the fixed-bed reactor.

-

Set the reactor conditions: Temperature = 150°C, Pressure = 0.5 MPa, WHSV = 2.0 h⁻¹.[1][7]

-

Pump the solution of endo-THDCPD in methyl cyclohexane through the catalyst bed.

-

Collect the product stream at the reactor outlet.

-

Analyze the product composition using GC.

-

4.3. Hydroisomerization using Pt/HY Zeolite

-

Catalyst: 0.3 wt% Pt on HY Zeolite.

-

Reactants: endo-THDCPD and Hydrogen (H₂).

-

Apparatus: Continuous flow fixed-bed reactor.

-

Procedure:

-

Load the Pt/HY catalyst (20-40 mesh) into the reactor.[1]

-

Reduce the catalyst under flowing H₂ at 450°C for 3 hours.[1]

-

Set the reaction conditions: Temperature = 150°C, Pressure = 0.5 MPa, WHSV = 2.0 h⁻¹, H₂/endo-THDCPD molar ratio = 30.[1][7]